3-(2-Methoxyethoxy)-4-methylphenylboronic acid; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

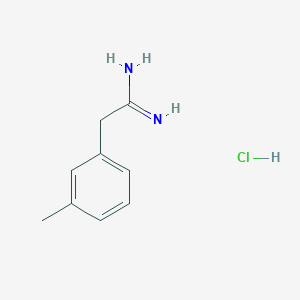

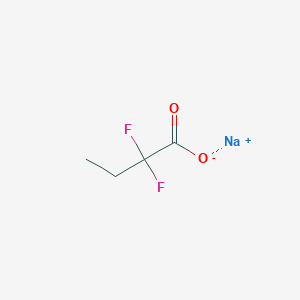

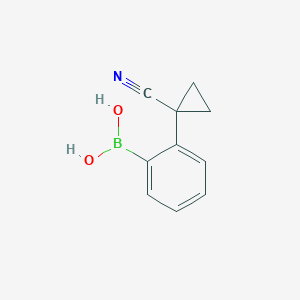

“3-(2-Methoxyethoxy)-4-methylphenylboronic acid” is a boronic acid derivative . It has a CAS Number of 227305-67-1, a molecular weight of 196.01, and a linear formula of C9H13BO4 . It is typically stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a method for synthesizing MOM-protected (2-methoxyethoxy)phenyl boronate has been reported . The synthesis involves several steps, including the use of n-butyllithium and B(OMe)3 .

Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyethoxy)-4-methylphenylboronic acid” can be represented by the linear formula C9H13BO4 . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

“3-(2-Methoxyethoxy)-4-methylphenylboronic acid” is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding between hetero N-atoms and –B(OH)2, indicating the potential for constructing complex molecular structures with specific properties. Such assemblies have implications in materials science, where the precise arrangement of molecules can lead to novel functionalities (Pedireddi & Seethalekshmi, 2004).

Catalytic Reactions

In the realm of organic synthesis, sterically hindered arylboronic esters, akin to 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, have been highlighted for their role in Suzuki cross-coupling reactions. These reactions are pivotal for creating biaryls, a fundamental structure in many organic compounds, by optimizing conditions to achieve good yields. This showcases the importance of such boronic acids in facilitating bond formations that are critical in pharmaceuticals and agrochemicals synthesis (Chaumeil, Signorella, & Drian, 2000).

Enantioselective Recognition

Another fascinating application is in the field of chiral recognition and sensing. For instance, derivatives of phenylboronic acids are used to detect a wide range of chiral amines through circular dichroism, demonstrating their utility in analytical chemistry for enantioselective recognition. This capability is crucial for pharmaceutical analysis, where the chirality of a compound can significantly impact its biological activity (Ghosn & Wolf, 2011).

Polymer Science

In polymer science, the versatility of phenylboronic acids extends to the synthesis of polyphenols with pendant oligo(p-phenylene), showcasing the integration of boronic acid derivatives into polymers. This opens up pathways for creating materials with specific optical, electrochemical, and thermal properties, highlighting the role of such compounds in advancing materials science (Yamaguchi, Goto, & Sato, 2009).

Sensing and Detection

Lastly, the functionalization of boronic acids has led to their application in sensing technologies, particularly for saccharide detection. The development of electrochemical sensors based on phenylboronic acids demonstrates their potential in biomedical diagnostics and food safety, offering a selective and sensitive means to detect sugars (Li, Liu, Wang, Yang, & Zheng, 2014).

Safety and Hazards

Zukünftige Richtungen

The use of boronic acids, such as “3-(2-Methoxyethoxy)-4-methylphenylboronic acid”, in the design of fluorescent chemosensors has been highlighted in the literature . These chemosensors have potential applications in various fields, including biology, physiology, pharmacology, and environmental sciences .

Wirkmechanismus

Target of Action

Similar compounds such as candoxatrilat, a potent inhibitor of neutral endopeptidase (nep, neprilysin, ec 342411), have been reported .

Mode of Action

Compounds with similar structures, such as candoxatril, have been reported to inhibit two metalloprotease enzymes, neutral endopeptidase and ace, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects .

Biochemical Pathways

It’s worth noting that similar compounds like candoxatrilat are known to affect the neutral endopeptidase pathway .

Result of Action

Similar compounds like candoxatrilat are known to increase the availability of natriuretic peptides, which exhibit vasodilatory effects .

Eigenschaften

IUPAC Name |

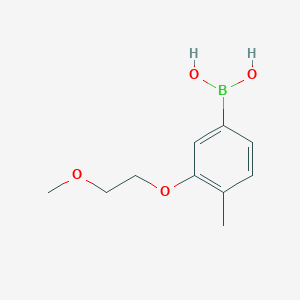

[3-(2-methoxyethoxy)-4-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-8-3-4-9(11(12)13)7-10(8)15-6-5-14-2/h3-4,7,12-13H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXGOHWCGGBAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.